molecular formula C7H11NO4S B12716911 Tiopronin impurity 1 CAS No. 6182-96-3

Tiopronin impurity 1

Cat. No.: B12716911
CAS No.: 6182-96-3
M. Wt: 205.23 g/mol
InChI Key: XYGFNIWMWPGSGI-UHFFFAOYSA-N
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Description

Tiopronin impurity 1 is a byproduct or degradation product associated with the synthesis or storage of tiopronin, a thiol drug primarily used in the treatment of severe homozygous cystinuria. Tiopronin helps prevent the formation of kidney stones by reducing the concentration of cystine in the urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tiopronin impurity 1 involves several steps. One common method includes the reaction of 2-chloropropionylglycine with various reagents under controlled conditions. For instance, heating the reaction mixture to 35°C for 4 hours, followed by cooling and the addition of hydrochloric acid to adjust the pH to 1.4. Ethyl acetate is then added, and the mixture is stirred, layered, and concentrated under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and pressure, to ensure the consistent quality and yield of the impurity. The use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) helps in monitoring and optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Tiopronin impurity 1 undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: Thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions include disulfides, reduced thiols, and substituted thiol derivatives. These products are often analyzed using techniques like HPLC and MS to ensure their purity and identity .

Scientific Research Applications

Tiopronin impurity 1 has several scientific research applications, including:

Mechanism of Action

Tiopronin impurity 1 exerts its effects through thiol-disulfide exchange reactions. It can interact with cystine to form mixed disulfides, reducing the concentration of cystine and preventing the formation of kidney stones. The molecular targets include cystine and other thiol-containing molecules, and the pathways involved are primarily related to thiol-disulfide exchange .

Comparison with Similar Compounds

Similar Compounds

    D-penicillamine: Similar in use and efficacy but has more adverse effects compared to tiopronin.

    N-acetylcysteine: Another thiol-containing compound used for its antioxidant properties.

    Captopril: A thiol-containing drug used as an antihypertensive agent.

Uniqueness

Tiopronin impurity 1 is unique due to its specific role as a byproduct in the synthesis of tiopronin. It is used as a reference standard in analytical methods and plays a crucial role in ensuring the quality and stability of tiopronin formulations .

Properties

CAS No.

6182-96-3

Molecular Formula

C7H11NO4S

Molecular Weight

205.23 g/mol

IUPAC Name

2-(2-acetylsulfanylpropanoylamino)acetic acid

InChI

InChI=1S/C7H11NO4S/c1-4(13-5(2)9)7(12)8-3-6(10)11/h4H,3H2,1-2H3,(H,8,12)(H,10,11)

InChI Key

XYGFNIWMWPGSGI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)O)SC(=O)C

Origin of Product

United States

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